molecular formula C14H6O6 B12568940 3,3'-(1,4-Phenylene)bis(4-hydroxycyclobut-3-ene-1,2-dione) CAS No. 185692-94-8

3,3'-(1,4-Phenylene)bis(4-hydroxycyclobut-3-ene-1,2-dione)

Cat. No.: B12568940
CAS No.: 185692-94-8
M. Wt: 270.19 g/mol
InChI Key: QDYVWUPIJHJXCF-UHFFFAOYSA-N
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Description

3,3’-(1,4-Phenylene)bis(4-hydroxycyclobut-3-ene-1,2-dione) is a complex organic compound characterized by its unique structure, which includes two cyclobutene-1,2-dione rings connected by a 1,4-phenylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,4-Phenylene)bis(4-hydroxycyclobut-3-ene-1,2-dione) typically involves the reaction of 1,4-phenylenediamine with maleic anhydride under specific conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the cyclobutene rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,4-Phenylene)bis(4-hydroxycyclobut-3-ene-1,2-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce cyclobutane derivatives .

Scientific Research Applications

3,3’-(1,4-Phenylene)bis(4-hydroxycyclobut-3-ene-1,2-dione) has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3’-(1,4-Phenylene)bis(4-hydroxycyclobut-3-ene-1,2-dione) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The cyclobutene rings may also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    3,3’‘-(1,4-Phenylene)bis(4’-hydroxyacrylophenone): Similar structure but with acrylophenone groups instead of cyclobutene rings.

    3,3’‘-(1,4-Phenylene)bis(3’-nitroacrylophenone): Contains nitro groups, which can alter its reactivity and applications.

    3,3’‘-(1,4-Phenylene)bis(4’-nitroacrylophenone): Another variant with nitro groups, affecting its chemical properties

Uniqueness

3,3’-(1,4-Phenylene)bis(4-hydroxycyclobut-3-ene-1,2-dione) is unique due to its cyclobutene-1,2-dione rings, which confer distinct chemical and physical properties. These rings can participate in unique chemical reactions and interactions, making the compound valuable for various applications .

Properties

CAS No.

185692-94-8

Molecular Formula

C14H6O6

Molecular Weight

270.19 g/mol

IUPAC Name

3-hydroxy-4-[4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)phenyl]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C14H6O6/c15-9-7(10(16)13(9)19)5-1-2-6(4-3-5)8-11(17)14(20)12(8)18/h1-4,15,17H

InChI Key

QDYVWUPIJHJXCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C2=O)O)C3=C(C(=O)C3=O)O

Origin of Product

United States

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